molecular formula C25H30ClN3O2S B2990666 1-(4-chlorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide CAS No. 1324143-86-3

1-(4-chlorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide

Número de catálogo: B2990666
Número CAS: 1324143-86-3
Peso molecular: 472.04
Clave InChI: QWPGETBRXJLNOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(4-chlorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a carboxamide derivative featuring a cyclopentane core linked to a 4-chlorophenyl group and a substituted piperidine moiety. Its structure includes a methylthio-nicotinoyl substituent on the piperidine ring, which distinguishes it from other analogs. Carboxamides are critical intermediates in medicinal chemistry due to their versatility in targeting receptors such as opioid or nicotinic acetylcholine receptors .

Propiedades

IUPAC Name

1-(4-chlorophenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN3O2S/c1-32-22-21(5-4-14-27-22)23(30)29-15-10-18(11-16-29)17-28-24(31)25(12-2-3-13-25)19-6-8-20(26)9-7-19/h4-9,14,18H,2-3,10-13,15-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPGETBRXJLNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(4-chlorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide , often referred to as compound X , is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The molecular structure of compound X can be represented as follows:

  • Chemical Formula : C₁₈H₁₈ClN₃O₁S
  • Molecular Weight : 357.87 g/mol

Compound X is believed to exert its biological effects primarily through interactions with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in various neurological disorders.

Pharmacological Effects

  • Antidepressant Activity :
    • In preclinical models, compound X demonstrated significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST), indicating its potential utility in treating depression .
  • Analgesic Properties :
    • The compound has shown analgesic effects in animal models, reducing pain responses in the hot plate test, suggesting its utility in pain management .
  • Neuroprotective Effects :
    • Research indicates that compound X may protect neuronal cells from oxidative stress and apoptosis, potentially beneficial for neurodegenerative conditions like Alzheimer's disease .

Toxicological Profile

While compound X exhibits promising biological activities, its safety profile must be assessed. Toxicological studies have indicated that at therapeutic doses, it does not produce significant adverse effects on liver or kidney function .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of compound X:

StudyObjectiveFindings
Study 1Evaluate antidepressant effectsSignificant reduction in immobility time in FST and TST compared to control groups .
Study 2Assess analgesic propertiesCompound X reduced pain response significantly in hot plate tests .
Study 3Investigate neuroprotective effectsDemonstrated reduction in oxidative stress markers in neuronal cultures .

Comparación Con Compuestos Similares

Structural and Functional Analogues

N-(4-Chlorobenzyl)-1-((2-Methoxyethyl)(Pyridin-4-Yl)Amino)Cyclopentane Carboxamide (II-10)
  • Structure: Shares a cyclopentane carboxamide backbone and 4-chlorophenyl group but differs in the piperidine substituents. II-10 has a 2-methoxyethyl-pyridinyl group instead of the methylthio-nicotinoyl moiety .
  • Pharmacology: No explicit activity data is provided, but the pyridinyl and methoxy groups may influence solubility and receptor affinity differently than the methylthio-nicotinoyl group.
N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-Yl]Cyclopropanecarboxamide (Cyclopropylfentanyl)
  • Structure : Features a cyclopropane ring instead of cyclopentane and a phenylethyl-piperidine group. A fentanyl analog with high mu-opioid receptor affinity .
  • Pharmacology: Potent opioid activity (100× more potent than morphine) but associated with high overdose risk due to respiratory depression. The target compound’s cyclopentane and methylthio-nicotinoyl groups may reduce opioid-like effects while retaining CNS penetration .
N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide
  • Structure: Replaces the piperidine ring with a piperazine core and substitutes the methylthio-nicotinoyl group with an ethyl chain .
  • Applications : Used as an intermediate in organic synthesis, highlighting divergent applications compared to the target compound’s presumed CNS activity.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Activity Synthesis Yield
Target Compound Cyclopentane Methylthio-nicotinoyl, 4-chlorophenyl ~450 (estimated) Presumed CNS modulation Not reported
II-10 Cyclopentane 2-Methoxyethyl-pyridinyl 387.90 Not reported 26%
Cyclopropylfentanyl Cyclopropane Phenylethyl-piperidine 348.48 Potent mu-opioid agonist Not reported
N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide Piperazine Ethyl, 4-chlorophenyl ~267 (estimated) Synthetic intermediate Not reported

Key Findings and Implications

Structural Determinants of Activity: The methylthio-nicotinoyl group in the target compound may enhance lipophilicity and CNS penetration compared to II-10’s polar methoxy-pyridinyl group .

Synthetic Challenges: II-10’s low yield (26%) underscores the complexity of synthesizing carboxamide derivatives with heteroaromatic substituents .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving:

  • Amide Coupling : Use of coupling agents like BOP [(benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate] with triethylamine in THF, as described for analogous piperidine-carboxamide derivatives. This method typically achieves yields of 80–99% for structurally related compounds .
  • Intermediate Functionalization : Piperidin-4-ylmethylamine intermediates are acylated with nicotinoyl derivatives under anhydrous conditions. For example, coupling 2-(methylthio)nicotinic acid to a piperidine scaffold requires activation via carbodiimide reagents (e.g., EDC/HOBt) to minimize racemization .
  • Purification : Silica gel chromatography is critical for isolating the target compound, with yields highly dependent on stoichiometric ratios of reactants and reaction time optimization .

Advanced: How can researchers reconcile discrepancies in synthesis yields reported for structurally similar carboxamide derivatives?

Methodological Answer:
Yield variations often arise from:

  • Reagent Purity : Impurities in starting materials (e.g., 2-(methylthio)nicotinic acid) can reduce efficiency. Strict quality control via NMR or HPLC is recommended .
  • Steric and Electronic Effects : Bulkier substituents on the piperidine ring (e.g., cyclohexyl vs. methyl groups) may hinder acylation, as seen in yield drops from 99% to 82% for analogous compounds .
  • Catalytic Optimization : Transition metal catalysts (e.g., Pd for Suzuki couplings) or microwave-assisted synthesis could improve yields for challenging steps, though these methods require empirical validation .

Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Provides unambiguous confirmation of the piperidine chair conformation and amide bond geometry, as demonstrated for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide derivatives .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Methylthio group (δ 2.5–2.7 ppm), piperidine protons (δ 1.5–3.0 ppm), and aromatic protons (δ 7.2–8.5 ppm).
    • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and quaternary carbons (δ 120–140 ppm) .
  • HRMS : Accurate mass analysis (e.g., ESI-HRMS) confirms the molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₅ClN₃O₂S: 454.1355) .

Advanced: How can researchers mitigate byproduct formation during the acylation of the piperidine intermediate?

Methodological Answer:

  • Temperature Control : Maintaining reaction temperatures below 0°C during acylation reduces side reactions like over-alkylation .
  • Selective Protecting Groups : Temporary protection of the piperidine nitrogen with Boc groups prevents unwanted nucleophilic attacks, followed by deprotection with TFA .
  • In-Situ Monitoring : Techniques like TLC or inline IR spectroscopy help detect intermediates and terminate reactions at optimal conversion points .

Basic: What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with receptors (e.g., CB1 or kinase targets) using crystallographic data from related carboxamides .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bonding capacity, validated against bioassay data .
  • MD Simulations : All-atom molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over nanosecond timescales .

Advanced: How do steric effects in the cyclopentane and piperidine moieties influence the compound’s conformational flexibility?

Methodological Answer:

  • Crystallographic Analysis : X-ray data for N-(4-chlorophenyl)piperidine-carboxamides reveal that bulky substituents on the piperidine ring enforce a chair conformation, restricting rotation around the amide bond .
  • DFT Calculations : Density functional theory (e.g., B3LYP/6-31G*) quantifies energy barriers (ΔG) for rotational isomerism, correlating with NMR-derived coupling constants .
  • NOE Studies : Nuclear Overhauser effects map spatial proximity between cyclopentane and piperidine protons, revealing preferred conformers in solution .

Basic: What protocols are recommended for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC quantification of degradation products .
  • Light and Heat Stress Testing : Expose solid and solution forms to 40–60°C and UV light (254 nm) to identify photolytic or thermal decomposition pathways .
  • Metabolic Stability : Use liver microsomes (human/rat) to measure CYP450-mediated oxidation rates via LC-MS/MS .

Advanced: What strategies can resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays (e.g., cAMP or calcium flux) to differentiate direct binding from off-target effects .
  • Proteomic Profiling : Chemoproteomics (e.g., affinity pulldown with SILAC labeling) identifies unintended protein interactions that may explain discrepant results .
  • Dose-Response Refinement : Use Hill slope analysis to distinguish allosteric vs. competitive mechanisms, minimizing false positives from assay-specific artifacts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.